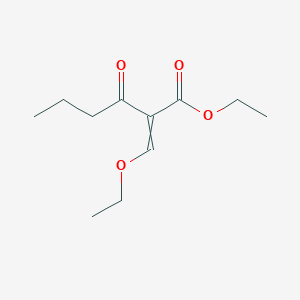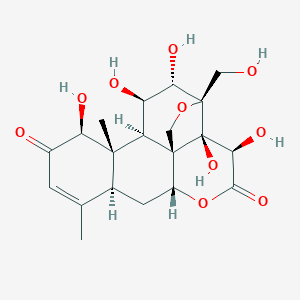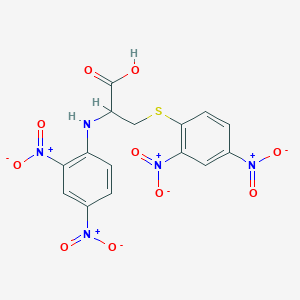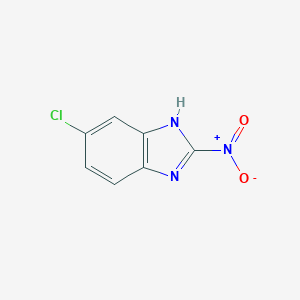
1H-Benzimidazole, 6-chloro-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 6-chloro-2-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. The addition of a chlorine atom and a nitro group to the benzimidazole ring in 1H-Benzimidazole, 6-chloro-2-nitro- has led to the development of new chemical properties that have been explored for various applications.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 6-chloro-2-nitro- varies depending on its application. In the case of cancer therapy, this compound inhibits tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. In the case of antibacterial activity, this compound inhibits bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against cancer cells and antibacterial activity against pathogenic bacteria. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood. Further studies are needed to elucidate the potential toxicity and side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Benzimidazole, 6-chloro-2-nitro- has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, this compound also has limitations, such as its potential toxicity and side effects, which may affect the accuracy and reproducibility of experimental results.
Zukünftige Richtungen
1H-Benzimidazole, 6-chloro-2-nitro- has several potential applications in various fields, including cancer therapy and antimicrobial therapy. Future research should focus on elucidating the biochemical and physiological effects of this compound on normal cells and tissues, as well as its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesemethoden
The synthesis of 1H-Benzimidazole, 6-chloro-2-nitro- involves the reaction of 6-chloro-2-nitroaniline with o-phenylenediamine. This reaction is carried out in the presence of a catalyst, such as copper powder, and a solvent, such as ethanol or acetic acid. The reaction yields a yellow crystalline solid, which is further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 6-chloro-2-nitro- has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been explored as a potential anticancer agent. Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest.
In addition to its potential applications in cancer therapy, 1H-Benzimidazole, 6-chloro-2-nitro- has also been studied for its antimicrobial properties. Studies have shown that this compound exhibits antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Eigenschaften
CAS-Nummer |
10045-40-6 |
|---|---|
Produktname |
1H-Benzimidazole, 6-chloro-2-nitro- |
Molekularformel |
C7H4ClN3O2 |
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
6-chloro-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10) |
InChI-Schlüssel |
QJTAHJHXUORZQK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
Synonyme |
Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



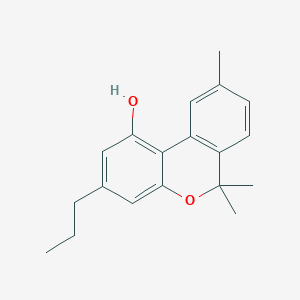
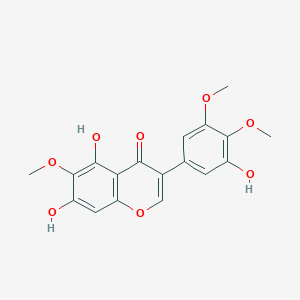

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
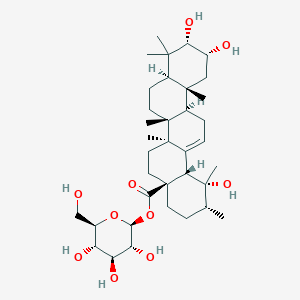
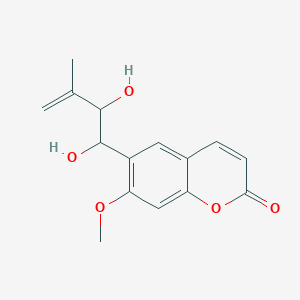
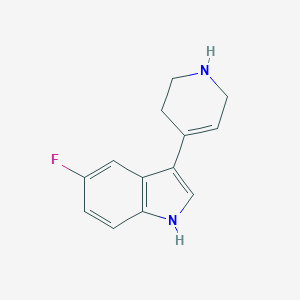
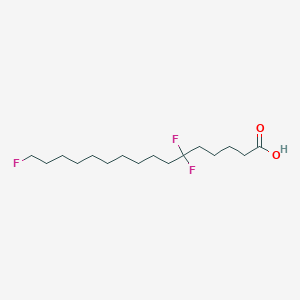
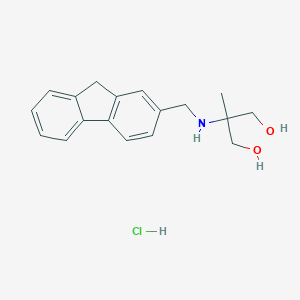
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
